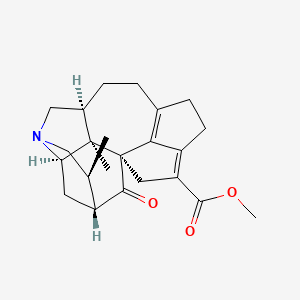
5-Chloro-2-(oxane-3-carbonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(oxane-3-carbonyl)aniline: is a chemical compound with the molecular formula C12H14ClNO2 It is characterized by the presence of a chloro-substituted aniline ring and an oxane (tetrahydrofuran) moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(oxane-3-carbonyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and oxane-3-carbonyl chloride.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Acylation: The resulting 5-chloro-2-aniline is then acylated with oxane-3-carbonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 5-Chloro-2-(oxane-3-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学的研究の応用
Chemistry: 5-Chloro-2-(oxane-3-carbonyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe for studying biochemical pathways.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers and coatings.
作用機序
The mechanism of action of 5-Chloro-2-(oxane-3-carbonyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
5-Chloro-2-(oxolane-3-carbonyl)aniline: This compound is structurally similar but contains an oxolane ring instead of an oxane ring.
Dichloroanilines: These compounds have two chlorine atoms substituted on the aniline ring and exhibit different chemical properties.
Uniqueness: 5-Chloro-2-(oxane-3-carbonyl)aniline is unique due to the presence of both a chloro-substituted aniline ring and an oxane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
(2-amino-4-chlorophenyl)-(oxan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-9-3-4-10(11(14)6-9)12(15)8-2-1-5-16-7-8/h3-4,6,8H,1-2,5,7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALKJXLEEVOACY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)




![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)







